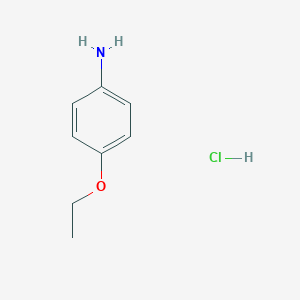

4-Ethoxyaniline hydrochloride

Description

Properties

IUPAC Name |

4-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWYCUBGJVOEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060923 | |

| Record name | p-Ethoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-56-9 | |

| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenetidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethoxyaniline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB35SY9PWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 4-Ethoxyaniline: A Technical Guide to its History, Discovery, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyaniline, also known as p-phenetidine, is a significant chemical intermediate with a rich history intertwined with the burgeoning dye and pharmaceutical industries of the late 19th century. Its utility as a precursor to a range of compounds, from analgesics like phenacetin to various azo dyes, has driven the development of diverse synthetic routes. This in-depth technical guide provides a comprehensive overview of the history and discovery of 4-ethoxyaniline synthesis, detailing the core methodologies for its preparation. It includes structured tables of quantitative data for easy comparison of synthetic routes, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction: A Historical Perspective

The journey of 4-ethoxyaniline (p-phenetidine) begins in the mid-19th century, a period of revolutionary advancements in organic chemistry, largely propelled by the burgeoning synthetic dye industry. The discovery of aniline from coal tar and subsequent investigations into its derivatives unlocked a vibrant palette of new colors. The first synthesis of 4-ethoxyaniline is rooted in this era of exploration of aniline derivatives.[1]

The development of the Béchamp reduction in 1854 by Antoine Béchamp, which utilized iron and acid to reduce aromatic nitro compounds to anilines, was a pivotal moment.[2][3] This method provided a practical and scalable means to produce aniline and its derivatives, paving the way for the synthesis of compounds like 4-ethoxyaniline. The primary historical impetus for the synthesis of 4-ethoxyaniline was its role as a key intermediate in the production of phenacetin, an early analgesic and antipyretic, and in the manufacturing of various azo dyes.

Core Synthetic Methodologies

Several synthetic routes to 4-ethoxyaniline have been developed, each with its own set of advantages and disadvantages concerning yield, cost, and environmental impact. The most prominent methods are detailed below.

Reduction of p-Nitrophenetole

This is one of the most traditional and straightforward methods for the laboratory synthesis of 4-ethoxyaniline. It is a classic example of the Béchamp reduction.

Caption: Béchamp reduction of p-nitrophenetole.

A detailed experimental protocol for the Béchamp reduction of p-nitrophenetole is as follows:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.

-

Reaction Mixture: To the flask, add p-nitrophenetole (1.0 eq), water, and a catalytic amount of concentrated hydrochloric acid.

-

Addition of Reducing Agent: Heat the mixture to approximately 60-70°C and add iron filings (approx. 2.5-3.0 eq) portion-wise over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Completion: After the addition of iron is complete, heat the reaction mixture at reflux for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture and make it basic with the addition of a sodium carbonate or sodium hydroxide solution to precipitate iron salts.

-

Isolation: The 4-ethoxyaniline can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether or toluene) followed by distillation of the solvent.

-

Purification: The crude product is purified by vacuum distillation.

Industrial Synthesis from p-Chloronitrobenzene

On an industrial scale, a common route for the synthesis of 4-ethoxyaniline starts from p-chloronitrobenzene. This multi-step process involves a nucleophilic aromatic substitution followed by a reduction.

Caption: Industrial synthesis from p-chloronitrobenzene.

Step 1: Ethoxylation of p-Chloronitrobenzene

-

Reaction Setup: A pressure reactor equipped with a stirrer and heating system is charged with p-chloronitrobenzene (1.0 eq) and ethanol.

-

Reagent Addition: A solution of sodium hydroxide or sodium ethoxide in ethanol is added to the reactor.

-

Reaction Conditions: The mixture is heated to a temperature in the range of 150-180°C under pressure for several hours.

-

Work-up: After cooling, the excess ethanol is distilled off. The residue is washed with water to remove inorganic salts. The resulting crude p-nitrophenetole is then used in the next step.

Step 2: Reduction of p-Nitrophenetole

-

Catalytic Hydrogenation: The crude p-nitrophenetole is dissolved in a suitable solvent (e.g., ethanol or methanol) and charged into a hydrogenation reactor. A catalyst, typically Raney nickel or palladium on carbon, is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is carried out at elevated temperature and pressure until the uptake of hydrogen ceases.

-

Isolation: The catalyst is filtered off, and the solvent is removed by distillation. The resulting crude 4-ethoxyaniline is then purified by vacuum distillation.

Synthesis from p-Aminophenol (Williamson Ether Synthesis)

Another viable synthetic route is the ethylation of p-aminophenol. This method is an application of the Williamson ether synthesis.

Caption: Williamson ether synthesis of 4-ethoxyaniline.

-

Formation of the Phenoxide: p-Aminophenol (1.0 eq) is dissolved in a suitable solvent, such as water or ethanol. An aqueous solution of a base, like sodium hydroxide or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Ethylation: An ethylating agent, such as diethyl sulfate or ethyl bromide (slight excess), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Isolation: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.

-

Purification: The crude 4-ethoxyaniline is purified by vacuum distillation.

Quantitative Data and Comparison of Synthesis Methods

The choice of a particular synthetic route often depends on a balance of factors including yield, cost of reagents, reaction conditions, and waste generation. The following table summarizes the quantitative data for the described methods.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Reduction of p-Nitrophenetole | p-Nitrophenetole | Fe, HCl | 80-90 | >98 | Low-cost reagents, simple procedure. | Generates significant iron sludge waste. |

| Industrial Synthesis | p-Chloronitrobenzene | NaOEt, H₂/Catalyst | 70-85 (overall) | >99 | Scalable, continuous process possible. | Harsh reaction conditions (high T & P), requires specialized equipment. |

| Williamson Ether Synthesis | p-Aminophenol | Base, Ethylating Agent | 75-85 | >98 | Milder conditions, good for smaller scale. | Ethylating agents can be toxic and expensive. |

| Regenerative Process (Patent) | p-Phenetidine | Phenol, NaNO₂, H₂SO₄, Ethylating agent, H₂/Catalyst | >97 | High | Very high yield, recycles starting material. | Multi-step, complex process. |

Spectroscopic Data of 4-Ethoxyaniline

Characterization of the final product is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data for 4-ethoxyaniline.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.95 (q, 2H, -O-CH₂-), 3.50 (s, 2H, -NH₂), 1.38 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 141.2, 116.0, 115.5, 64.2, 15.1 |

| FTIR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2980-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (Ar C=C stretch), ~1240 (Ar-O stretch) |

| Mass Spectrometry (EI) | m/z: 137 (M⁺), 108, 80 |

Conclusion

The synthesis of 4-ethoxyaniline has evolved from early laboratory-scale reductions to sophisticated, high-yield industrial processes. The choice of synthetic route is dictated by the desired scale of production, economic considerations, and environmental regulations. The classical Béchamp reduction of p-nitrophenetole remains a valuable method for smaller-scale preparations due to its simplicity and low-cost reagents. For large-scale industrial production, the multi-step synthesis from p-chloronitrobenzene is often favored. The Williamson ether synthesis from p-aminophenol offers a milder alternative. Understanding the history, detailed methodologies, and comparative aspects of these synthetic pathways is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

basic chemical properties of 4-ethoxyaniline hydrochloride

An In-depth Technical Guide on the Core Chemical Properties of 4-Ethoxyaniline Hydrochloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of key intermediates is paramount. This compound (CAS No. 637-56-9), also known as p-phenetidinium chloride, serves as a significant building block in the synthesis of various pharmaceutical compounds and dyes.[1][2][3] This guide provides an in-depth overview of its fundamental chemical and physical properties, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is the salt form of 4-ethoxyaniline (p-phenetidine), which is created by reacting the parent aniline with hydrochloric acid. This conversion from a liquid, air- and light-sensitive free base into a more stable, crystalline solid is crucial for its handling, storage, and application in further synthetic steps.[3][4][5] The hydrochloride salt is generally a white to light reddish, crystalline powder.[3]

A summary of its key quantitative properties is presented below, with comparative data for its free base form, 4-ethoxyaniline.

| Property | This compound | 4-Ethoxyaniline (Free Base) |

| CAS Number | 637-56-9[1][2][3] | 156-43-4[6][7][8] |

| Molecular Formula | C₈H₁₂ClNO[1][2][3] | C₈H₁₁NO[6][7][9] |

| Molecular Weight | 173.64 g/mol [1][2][3] | 137.18 g/mol [6][8][9] |

| Appearance | White to light reddish powder/crystal[3] | Colorless to dark red liquid[6][10] |

| Melting Point | 234.5 - 235.0 °C[3] | 2 - 5 °C[8][11] |

| Boiling Point | Decomposes | 250 °C[7][8][11] |

| Solubility | Soluble in water[3] | Practically insoluble in water; Soluble in ethanol, ether[4][10] |

| Density | Not available | 1.065 g/mL at 25 °C[8][11] |

Spectral Data

Spectral analysis is critical for the structural elucidation and purity confirmation of this compound. While comprehensive spectral data for the hydrochloride salt is less commonly published than for the free base, key analytical data points are available.

| Spectrum Type | This compound | 4-Ethoxyaniline (Free Base) |

| IR Spectrum | Data available from NIST WebBook[1][2] | Data available from NIST WebBook[12][13] |

| ¹H NMR | Data not readily available in searches | Data available in spectral databases[6][14] |

| ¹³C NMR | Data not readily available in searches | Data available in spectral databases[6][15] |

| Mass Spec (EI) | Not applicable (non-volatile salt) | Data available from NIST WebBook[12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

This protocol describes a standard acid-base reaction to form the hydrochloride salt from its free base, 4-ethoxyaniline.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or other suitable solvent

-

Reaction flask with magnetic stirring

-

Ice bath

Procedure:

-

Dissolve a measured quantity of 4-ethoxyaniline in a minimal amount of ethanol in the reaction flask.

-

Cool the flask in an ice bath to manage any exothermic reaction.

-

While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the solution. A 1:1 molar ratio is targeted.

-

Continue stirring in the ice bath for 20-30 minutes after the addition is complete to ensure full salt formation, which is often indicated by the precipitation of a solid.[16]

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to yield the final crystalline solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of 4-ethoxyaniline, which can be adapted for its hydrochloride salt.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: Primesep 100 mixed-mode column (4.6 x 150 mm) or equivalent C18 column.[17]

-

Mobile Phase: A mixture of Acetonitrile (40%) and an aqueous buffer (60%) such as 0.2% Sulfuric Acid or a phosphate buffer.[17][18]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable diluent (e.g., 0.01 M HCl) to create a stock solution of known concentration.[19] Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to a concentration similar to the primary standard.

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Processing: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm identity. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the laboratory preparation and subsequent purification of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. P-PHENETIDINE HYDROCHLORIDE | 637-56-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. 156-43-4 Cas No. | 4-Ethoxyaniline | Apollo [store.apolloscientific.co.uk]

- 12. Benzenamine, 4-ethoxy- [webbook.nist.gov]

- 13. Benzenamine, 4-ethoxy- [webbook.nist.gov]

- 14. 3-Ethoxyaniline(621-33-0) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]

- 16. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 17. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. ptfarm.pl [ptfarm.pl]

Spectroscopic Characterization of 4-Ethoxyaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethoxyaniline hydrochloride. Due to the limited availability of published experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-ethoxyaniline, and provides a scientific basis for the expected spectral changes upon protonation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Molecular Structure and Properties

This compound is the salt form of the aromatic amine 4-ethoxyaniline. The protonation of the amino group significantly influences its physical and chemical properties, which in turn are reflected in its spectroscopic signatures.

Chemical Structure:

Molecular Formula: C₈H₁₂ClNO[1]

Molecular Weight: 173.64 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (aromatic) | 7.0 - 7.3 | Doublet | ~8-9 |

| H-3, H-5 (aromatic) | 6.8 - 7.0 | Doublet | ~8-9 |

| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet | - |

| -OCH₂- | 4.0 - 4.2 | Quartet | ~7 |

| -CH₃ | 1.3 - 1.5 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₃⁺) | 135 - 140 |

| C-4 (C-O) | 155 - 160 |

| C-2, C-6 | 120 - 125 |

| C-3, C-5 | 115 - 120 |

| -OCH₂- | 63 - 65 |

| -CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most notable features will be those associated with the anilinium ion (-NH₃⁺) and the ethoxy group. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound, though a digitized version is not provided.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H Stretching | 2800 - 3200 (broad) |

| -NH₃⁺ | N-H Bending (asymmetric) | 1600 - 1630 |

| -NH₃⁺ | N-H Bending (symmetric) | 1500 - 1550 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1220 - 1260 |

| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion of the free base, 4-ethoxyaniline. This is because the hydrochloride salt will readily dissociate in the solution phase prior to ionization. The NIST WebBook provides the electron ionization mass spectrum for the free base, Benzenamine, 4-ethoxy-.

Table 4: Expected Mass Spectrometry Data for this compound (as free base)

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular ion of 4-ethoxyaniline) |

| 109 | ~70 | [M - C₂H₄]⁺ |

| 81 | ~20 | [M - C₂H₄ - CO]⁺ |

| 65 | ~10 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Instrumentation:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the salt and the presence of exchangeable protons.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Instrumentation:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte. It is recommended to operate in positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed mass with the calculated exact mass of the expected ions.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: IR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

References

4-Ethoxyaniline as a Metabolite of Phenacetin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a once widely used analgesic and antipyretic, has been withdrawn from the market in many countries due to its association with severe adverse effects, including nephrotoxicity and an increased risk of urothelial carcinoma.[1][2] While the primary metabolic pathway of phenacetin is O-deethylation to its active metabolite, paracetamol (acetaminophen), a minor but significant pathway involves deacetylation to form 4-ethoxyaniline (also known as p-phenetidine).[3][4] This metabolite is implicated in the toxicity profile of the parent drug.[3][5][6] This technical guide provides a comprehensive overview of the formation of 4-ethoxyaniline from phenacetin, its subsequent metabolism, associated toxicities, and the experimental protocols used to study these processes.

Metabolic Formation of 4-Ethoxyaniline from Phenacetin

The formation of 4-ethoxyaniline from phenacetin occurs through a hydrolysis reaction that removes the acetyl group from the amide linkage.

Key Enzyme: Arylacetamide Deacetylase (AADAC)

The principal enzyme responsible for the deacetylation of phenacetin to 4-ethoxyaniline in human liver microsomes is Arylacetamide Deacetylase (AADAC).[3][7] AADAC is a microsomal hydrolase that exhibits a preference for substrates with small acyl groups, such as the acetyl group in phenacetin.[7][8] Studies have shown that phenacetin is efficiently hydrolyzed by AADAC, whereas its major metabolite, acetaminophen, is a poor substrate for this enzyme.[3] This difference in substrate specificity is a key determinant in the metabolic fate and toxicity profile of phenacetin.[3]

The enzymatic reaction can be summarized as follows:

-

Substrate: Phenacetin (N-(4-ethoxyphenyl)acetamide)

-

Enzyme: Arylacetamide Deacetylase (AADAC)

-

Product: 4-Ethoxyaniline and Acetic Acid

Quantitative Data on Phenacetin Deacetylation

The deacetylation of phenacetin is a quantifiable metabolic pathway. The following tables summarize key kinetic parameters for this reaction.

| Parameter | Value | Enzyme Source | Reference |

| Intrinsic Clearance (CLint) | 1.08 ± 0.02 µL/(min·mg) | Human Liver Microsomes | [3] |

| Michaelis Constant (Km) | 1.82 ± 0.02 mM | Recombinant Human AADAC | [3] |

| Maximum Velocity (Vmax) | 6.03 ± 0.14 nmol/(min·mg) | Recombinant Human AADAC | [3] |

Table 1: Kinetic Parameters for Phenacetin Deacetylation by AADAC

The concept of "futile deacetylation" has also been described, where the acetyl group is removed and then reattached. In a study with acetyl-labeled phenacetin in humans, the mean percentage of futile deacetylation was measured as 31% ± 2% for the acetylated phenacetin metabolites.

Subsequent Metabolism and Toxicity of 4-Ethoxyaniline

Once formed, 4-ethoxyaniline can undergo further metabolic activation, leading to the formation of reactive intermediates that are implicated in phenacetin-induced toxicity.

Metabolic Activation of 4-Ethoxyaniline

4-Ethoxyaniline can be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1, as well as peroxidases.[6] These enzymes can catalyze the N-hydroxylation of 4-ethoxyaniline to form N-hydroxy-4-ethoxyaniline, which can be further oxidized to nitroso and nitro derivatives.[9][10] These metabolites are highly reactive and can covalently bind to cellular macromolecules, leading to cellular damage.

Toxicity of 4-Ethoxyaniline

The toxicity of 4-ethoxyaniline is a significant contributor to the adverse effects observed with chronic phenacetin use.

-

Nephrotoxicity: 4-Ethoxyaniline is considered to be a major contributor to the renal papillary necrosis and interstitial nephritis associated with phenacetin abuse.[3][5] The metabolite is thought to be a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which can disrupt prostaglandin synthesis and compromise renal blood flow and function.[3]

-

Methemoglobinemia: The metabolic activation of 4-ethoxyaniline can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen.[6][11] This can result in cyanosis and impaired oxygen delivery to tissues.[12] Studies have shown that the hydrolysis of phenacetin by AADAC, followed by metabolism by CYP1A2 and CYP2E1, plays a predominant role in phenacetin-induced methemoglobinemia.[6][11]

-

Carcinogenicity: Chronic exposure to phenacetin is associated with an increased risk of urothelial carcinoma of the renal pelvis and bladder.[1][2] While the exact mechanism is not fully elucidated, the formation of reactive metabolites from 4-ethoxyaniline is thought to play a role in the initiation of carcinogenesis.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phenacetin to 4-Ethoxyaniline and its Toxic Metabolites

Caption: Metabolic pathways of phenacetin.

Experimental Workflow for In Vitro Phenacetin Deacetylation Assay

Caption: In vitro phenacetin deacetylation workflow.

Experimental Protocols

Protocol 1: In Vitro Phenacetin Deacetylation Assay in Human Liver Microsomes

Objective: To determine the rate of 4-ethoxyaniline formation from phenacetin in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Phenacetin

-

4-Ethoxyaniline standard

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., deuterated 4-ethoxyaniline)

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of phenacetin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine potassium phosphate buffer, HLMs (final concentration typically 0.1-1.0 mg/mL), and the phenacetin stock solution to the desired final substrate concentration.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (if studying CYP-mediated metabolism concurrently) or incubate directly to measure AADAC activity.

-

Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C with shaking. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analytical Quantification:

-

Analyze the samples by a validated HPLC or LC-MS/MS method for the quantification of 4-ethoxyaniline.

-

Prepare a standard curve of 4-ethoxyaniline with the internal standard to quantify the amount of metabolite formed.

-

-

Data Analysis:

-

Calculate the rate of 4-ethoxyaniline formation (e.g., in pmol/min/mg protein).

-

If determining enzyme kinetics, plot the reaction velocity against the phenacetin concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: In Vitro Methemoglobin Formation Assay

Objective: To assess the potential of phenacetin and its metabolites to induce methemoglobin formation.

Materials:

-

Freshly isolated red blood cells (RBCs)

-

Phenacetin

-

4-Ethoxyaniline

-

Human liver microsomes (HLMs) or recombinant CYP/AADAC enzymes

-

NADPH regenerating system

-

Phosphate-buffered saline (PBS)

-

Drabkin's reagent or a co-oximeter for methemoglobin measurement

Procedure:

-

Preparation of Red Blood Cells:

-

Wash isolated RBCs three times with PBS and resuspend to a desired hematocrit (e.g., 2%).

-

-

Incubation:

-

In a test tube, combine the RBC suspension, HLMs or recombinant enzymes, and the test compound (phenacetin or 4-ethoxyaniline).

-

Initiate the metabolic activation by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Measurement of Methemoglobin:

-

At the end of the incubation, lyse the RBCs with a hypotonic solution.

-

Measure the total hemoglobin and methemoglobin concentrations using a co-oximeter or by a spectrophotometric method using Drabkin's reagent.

-

-

Data Analysis:

-

Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.

-

Compare the results for phenacetin and 4-ethoxyaniline to assess the contribution of the metabolite to methemoglobin formation.

-

Conclusion

The deacetylation of phenacetin to 4-ethoxyaniline, primarily catalyzed by AADAC, represents a critical pathway in understanding the toxicity of this now-withdrawn analgesic. While a minor pathway compared to O-deethylation, the formation of 4-ethoxyaniline and its subsequent metabolic activation to reactive species are strongly implicated in the severe nephrotoxicity and methemoglobinemia associated with chronic phenacetin use. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of this metabolic pathway in drug-induced toxicity and to screen new chemical entities for similar liabilities. A thorough understanding of such metabolic activation pathways is essential for the development of safer pharmaceuticals.

References

- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analgesic nephropathy and phenacetin-induced transitional cell carcinoma - analysis of 300 patients with long-term consumption of phenacetin-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 6. Metabolic activation by human arylacetamide deacetylase, CYP2E1, and CYP1A2 causes phenacetin-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization, comparative, and functional analysis of arylacetamide deacetylase from Gnathostomata organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of phenacetin and phenetidine by several forms of cytochrome P-450 purified from liver microsomes of rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular effects of some metabolic oxidation products pertinent to 4-ethoxyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation by human arylacetamide deacetylase, CYP2E1, and CYP1A2 causes phenacetin-induced methemoglobinemia. | Sigma-Aldrich [merckmillipore.com]

- 12. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Amine Group in 4-Ethoxyaniline: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the primary amine group in 4-ethoxyaniline, also known as p-phenetidine. 4-Ethoxyaniline is a versatile chemical intermediate, primarily recognized for its role in the synthesis of dyes and pharmaceutical agents.[1][2] The presence of an electron-donating ethoxy group at the para position significantly influences the nucleophilicity and basicity of the amine, dictating its reaction pathways. This document details key reactions such as acylation, alkylation, diazotization, and oxidation. It includes structured data tables, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to 4-Ethoxyaniline

4-Ethoxyaniline (CAS No: 156-43-4) is a substituted aniline featuring an ethoxy group (-OCH₂CH₃) para to the amino group (-NH₂).[3] This substitution pattern is crucial as the ethoxy group, through its positive resonance effect (+R), donates electron density to the benzene ring, thereby activating it and increasing the electron density on the nitrogen atom of the amine group. This electronic enhancement makes the amine group more nucleophilic and basic compared to aniline, rendering it highly reactive towards a variety of electrophiles.[1] It serves as a key precursor in the manufacture of the analgesic phenacetin and various azo dyes.[1][2][4]

Physicochemical Properties

The physical and chemical properties of 4-ethoxyaniline are summarized in the table below. It is typically a colorless liquid that may darken to red or brown upon exposure to air and light, indicating its sensitivity to oxidation.[3][5]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molar Mass | 137.18 g/mol | [3] |

| Appearance | Colorless to dark red liquid | [3] |

| Melting Point | 2-5 °C | [6] |

| Boiling Point | 250-254 °C | [2][6] |

| Density | 1.065 g/mL at 25 °C | [6] |

| Solubility | Practically insoluble in water; soluble in ethanol, ether | [5][7] |

| Refractive Index (n20/D) | 1.559 | [6] |

| pKa (of conjugate acid) | 5.25 (approx.) | N/A |

Electronic Effects and Reactivity

The reactivity of the amine group in 4-ethoxyaniline is fundamentally governed by the electronic properties of the ethoxy substituent.

Caption: Influence of the p-ethoxy group on amine reactivity.

The lone pair of electrons on the oxygen atom of the ethoxy group is delocalized into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. With the amine group at the para position, the nitrogen atom's lone pair becomes more available for donation, enhancing its character as both a base and a nucleophile.[8] This increased reactivity makes 4-ethoxyaniline a more potent nucleophile in substitution reactions compared to unsubstituted aniline.

Key Reactions of the Amine Group

The enhanced nucleophilicity of the amine group allows it to readily participate in a range of chemical transformations.[1]

Acylation

Acylation of the amine group is a cornerstone reaction of 4-ethoxyaniline, most notably in the synthesis of the analgesic drug phenacetin (N-(4-ethoxyphenyl)acetamide).[4] The reaction typically involves treating 4-ethoxyaniline with an acylating agent like acetic anhydride, often in the presence of an acid catalyst or a buffer to control pH.[4][9]

Caption: Mechanism for the synthesis of Phenacetin.

Experimental Protocol: Synthesis of Phenacetin [4][9]

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline with a suitable solvent (e.g., water or a buffered solution).

-

Reagent Addition: Slowly add acetic anhydride to the flask while stirring. An acid catalyst, such as a few drops of concentrated sulfuric acid, can be used to increase the reactivity of the anhydride.[4] A buffer of acetic acid and sodium acetate may be used to control the pH.[9]

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product, phenacetin.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the phenacetin by recrystallization from an ethanol-water mixture to obtain the final, pure product.[9]

Alkylation

The amine group of 4-ethoxyaniline can be alkylated using alkyl halides to form secondary and tertiary amines.[1] The reaction proceeds via nucleophilic substitution (typically Sₙ2).[10] However, polyalkylation is a common issue, often leading to a mixture of products, including the quaternary ammonium salt.[10] Specific methodologies, such as reductive amination or using specific alkylating agents, can afford better control over the degree of alkylation.[11]

Experimental Protocol: General N-Alkylation [11][12]

-

Setup: Dissolve 4-ethoxyaniline in a suitable solvent (e.g., ethanol, hexane) in a reaction vessel.

-

Reagent Addition: Add the alkylating agent (e.g., ethyl bromide, 4-hydroxybutan-2-one) to the solution.[11][12] A base (e.g., potassium hydroxide, sodium bicarbonate) may be added to neutralize the hydrogen halide formed during the reaction.[11]

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). For some modern visible-light-induced methods, the reaction is performed at room temperature under LED irradiation.[12]

-

Workup: After cooling, neutralize the mixture and extract the product into an organic solvent like ether.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., calcium chloride), and remove the solvent under reduced pressure. The final product can be purified by distillation or column chromatography.[11]

Diazotization and Azo Coupling

Aromatic primary amines like 4-ethoxyaniline undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[13][14] This reaction converts the amine group into a diazonium salt (-N₂⁺Cl⁻). These resulting diazonium salts are important intermediates, particularly in the synthesis of azo dyes, where they act as electrophiles and react with electron-rich coupling components (like phenols or other anilines) to form brightly colored azo compounds.[1][15][16]

Experimental Protocol: General Diazotization and Azo Coupling [13][16]

-

Diazotization: Dissolve 4-ethoxyaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[13]

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., a phenol or another aromatic amine) in a suitable solvent (often a basic solution for phenols or an acidic solution for amines).

-

Azo Dye Formation: Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring. The azo dye will typically precipitate out of the solution as a colored solid.

-

Isolation: Collect the dye by filtration, wash thoroughly with water, and dry.

Oxidation

The amine group in 4-ethoxyaniline is susceptible to oxidation. It reacts vigorously with powerful oxidizing agents.[3] Peroxidase-catalyzed oxidation can lead to the formation of several products, including quinone imine derivatives, which are reactive electrophiles.[6] These metabolites have been studied for their potential toxicity.

Applications in Drug Development

4-Ethoxyaniline is a significant molecule in the context of pharmacology and drug development.

-

Synthetic Intermediate: It is a well-established intermediate in the synthesis of pharmaceutical drugs like phenacetin, bucetin, and phenacaine.[2] Its derivatization through the reactions described above allows for the creation of a wide range of molecules with potential biological activity.[1]

-

Metabolite: 4-Ethoxyaniline is a known hydrolysis metabolite of phenacetin.[2][3] The study of its metabolic fate and toxicity is crucial for understanding the pharmacological and toxicological profile of the parent drug.[2] For instance, the high renal toxicity of phenacetin is believed to be associated with its metabolite, p-phenetidine.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. quora.com [quora.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijirset.com [ijirset.com]

- 14. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FTST Journal | SYNTHESIS OF AZO DISPERSE DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC [ftstjournal.com]

- 16. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Synthesis of Novel Compounds from 4-Ethoxyaniline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diverse novel compounds originating from the versatile starting material, 4-ethoxyaniline hydrochloride. This document details the synthetic pathways for producing Schiff bases, azo dyes, and various heterocyclic compounds, including benzimidazoles, quinolin-4-ones, and quinazolines. Special emphasis is placed on the synthesis of 6-ethoxy-4-anilinoquinazolines, a class of compounds with significant potential in drug development as inhibitors of key signaling pathways. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to facilitate research and development in medicinal chemistry.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities, including antimicrobial properties. The synthesis of Schiff bases from 4-ethoxyaniline is a straightforward condensation reaction with an appropriate aldehyde or ketone.

Synthesis of (E)-N-(pyridin-2-ylmethylene)-4-ethoxyaniline

A representative Schiff base can be synthesized from 4-ethoxyaniline and 2-pyridinecarboxaldehyde using different methodologies, offering a trade-off between reaction time and yield.

Experimental Protocols:

-

Method A: Reflux in Ethanol

-

Dissolve 4-ethoxyaniline (0.01 mol, 1.37 g) and 2-pyridinecarboxaldehyde (0.01 mol, 1.07 g) separately in 20 mL of ethanol.

-

Combine the solutions in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the dark-brown crystals by filtration, wash with cold ethanol, and dry.[1][2]

-

-

Method B: Stirring at Ambient Temperature in Ethanol

-

Method C: Stirring at Ambient Temperature in Ethanol-Water

Quantitative Data:

| Method | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) |

| A | Ethanol | Reflux | 2 hours | 83.5 | 118-120 |

| B | Ethanol | Ambient | 1 hour | 73.0 | 118-120 |

| C | Ethanol-Water (1:1) | Ambient | 1 hour | 43.6 | 118-120 |

Characterization Data:

Synthesis Workflow for (E)-N-(pyridin-2-ylmethylene)-4-ethoxyaniline

Caption: Synthetic routes to a Schiff base from 4-ethoxyaniline.

Synthesis of Azo Dyes

Azo dyes are a significant class of colored organic compounds synthesized via diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. 4-Ethoxyaniline serves as an excellent precursor for the synthesis of a variety of azo dyes.[3]

General Procedure for Azo Dye Synthesis

The synthesis is a two-step process:

-

Diazotization of this compound:

-

This compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.[4]

-

-

Azo Coupling:

-

The cold diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol or an aniline derivative).

-

The pH of the reaction mixture is adjusted to facilitate the coupling reaction (alkaline for phenols, slightly acidic for anilines).

-

The resulting azo dye precipitates and can be collected by filtration.

-

Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol

-

Diazotization:

-

Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (0.011 mol, 0.76 g) in 5 mL of cold water.

-

Slowly add the sodium nitrite solution to the this compound solution, keeping the temperature below 5 °C. Stir for 15-20 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

-

-

Coupling:

-

In a separate beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 20 mL of 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate will form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Synthesis of Heterocyclic Compounds

4-Ethoxyaniline is a valuable precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.

Synthesis of 5-Ethoxy-2-mercaptobenzimidazole

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. 5-Ethoxy-2-mercaptobenzimidazole can be synthesized from a derivative of 4-ethoxyaniline.

Experimental Protocol:

-

Synthesis of 4-Ethoxy-1,2-diaminobenzene: This intermediate can be prepared from 4-ethoxyaniline through nitration followed by reduction.

-

Cyclization to 5-Ethoxy-2-mercaptobenzimidazole:

-

Dissolve potassium hydroxide (0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Add carbon disulfide (0.04 mol) and stir for 30 minutes at room temperature.

-

Cool the mixture to 0 °C and slowly add 4-ethoxy-1,2-diaminobenzene (0.03 mol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, evaporate the solvent in vacuo.

-

Dilute the residue with dichloromethane and add water to precipitate the product.

-

Suspend the precipitate in dichloromethane and acidify to pH 4.

-

Filter the suspension to obtain the purple crystalline product.[5]

-

Quantitative Data:

| Product | Yield (%) |

| 5-Ethoxy-2-mercaptobenzimidazole | 63 |

Further derivatization of 5-ethoxy-2-mercaptobenzimidazole has been shown to yield compounds with antibacterial activity.[3]

Synthesis of 6-Ethoxy-4-hydroxyquinoline

Quinolines and their derivatives are important structural motifs in many biologically active compounds. The Gould-Jacobs reaction provides a classic route to 4-hydroxyquinolines from anilines.[2][6]

Experimental Protocol (Gould-Jacobs Reaction):

-

Condensation:

-

Mix 4-ethoxyaniline (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours to form the intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate.

-

-

Cyclization:

-

In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

-

Slowly add the intermediate from the condensation step to the hot solvent.

-

Maintain the temperature for 15-30 minutes to effect cyclization.

-

Cool the reaction mixture and add petroleum ether or hexane to precipitate the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

-

Collect the product by filtration.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the ethyl ester with an excess of aqueous sodium hydroxide solution until hydrolysis is complete.

-

Acidify the cooled solution with a mineral acid to precipitate the carboxylic acid.

-

Collect the carboxylic acid by filtration, wash with water, and dry.

-

Heat the carboxylic acid above its melting point until carbon dioxide evolution ceases to afford 6-ethoxy-4-hydroxyquinoline.

-

Gould-Jacobs Reaction Pathway

Caption: Gould-Jacobs synthesis of a 6-ethoxy-4-hydroxyquinoline.

Synthesis of 6-Ethoxy-4-anilinoquinazolines as EGFR/VEGFR-2 Inhibitors

4-Anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] The synthesis of a 6-ethoxy substituted derivative can be achieved from a 4-ethoxyaniline precursor through a multi-step sequence.

Synthetic Pathway Overview:

A plausible synthetic route involves the initial construction of a 6-ethoxy-4-chloroquinazoline intermediate, which can then be reacted with a desired aniline to yield the final 4-anilinoquinazoline product.

Experimental Protocol:

-

Synthesis of 6-Ethoxy-4-chloroquinazoline (Intermediate):

-

This intermediate can be synthesized from a derivative of 4-ethoxyaniline, such as 2-amino-5-ethoxybenzoic acid, through cyclization with formamide to give 6-ethoxyquinazolin-4(3H)-one, followed by chlorination with thionyl chloride or phosphorus oxychloride.

-

-

Synthesis of 6-Ethoxy-4-anilinoquinazoline:

-

Reflux the 6-ethoxy-4-chloroquinazoline intermediate (1 equivalent) with the desired aniline (1.1 equivalents) in a suitable solvent such as isopropanol or ethanol for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with an appropriate solvent, and purify by recrystallization.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 6-Ethoxy-4-chloroquinazoline | Aniline | 6-Ethoxy-N-phenylquinazolin-4-amine | 70-90 (typical) |

Synthesis of 6-Ethoxy-4-anilinoquinazolines

Caption: Synthetic route to 6-ethoxy-4-anilinoquinazolines.

Biological Activity and Signaling Pathways

Derivatives of 4-ethoxyaniline, particularly the 4-anilinoquinazolines, are of significant interest in drug development due to their ability to inhibit key signaling pathways involved in cancer progression.

EGFR and VEGFR-2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.[3][9] Aberrant activation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway:

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[10][11]

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and inhibition.

VEGFR-2 Signaling Pathway:

Binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation. This activates downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][9][12]

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

4-Anilinoquinazoline-based inhibitors function by competing with ATP for binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and blocking the downstream signaling events. The synthesis of derivatives with the 6-ethoxy substitution, originating from 4-ethoxyaniline, offers a promising avenue for the development of novel and potent dual EGFR/VEGFR-2 inhibitors for cancer therapy.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide array of novel organic compounds. This guide has provided detailed methodologies for the preparation of Schiff bases, azo dyes, and key heterocyclic systems including benzimidazoles, quinolin-4-ones, and quinazolines. The synthesis of 6-ethoxy-4-anilinoquinazolines, in particular, highlights the potential for developing targeted therapeutics that inhibit critical signaling pathways in cancer. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. prepchem.com [prepchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed experimental protocol for azo dye synthesis using 4-ethoxyaniline

Abstract

This document provides a detailed experimental protocol for the synthesis of the azo dye 1-(4-ethoxyphenylazo)-2-naphthol. The synthesis is a classic example of electrophilic aromatic substitution, achieved through a two-step process: the diazotization of a primary aromatic amine, 4-ethoxyaniline, followed by an azo coupling reaction with an activated aromatic compound, 2-naphthol (β-naphthol). This protocol is designed for researchers in organic chemistry, materials science, and drug development, offering a reliable method for producing a vibrant orange-red dye. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The synthesis involves two fundamental reactions: diazotization and azo coupling.[3][4] In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[4][5] The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components such as phenols or aromatic amines in the second step, known as the azo coupling reaction.[6]

4-Ethoxyaniline is a valuable amine precursor, and its coupling with 2-naphthol produces a brightly colored, stable azo dye. This protocol provides a step-by-step methodology for this synthesis, suitable for laboratory-scale preparation.

Experimental Protocol

2.1 Materials and Reagents

Quantitative details of the reagents required for the synthesis are provided in Table 1.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethoxyaniline | 137.18 | 1.37 g | 10.0 |

| Concentrated HCl (~37%) | 36.46 | 3.5 mL | ~42 |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 10.5 |

| 2-Naphthol (β-Naphthol) | 144.17 | 1.44 g | 10.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |

| Deionized Water | 18.02 | ~100 mL | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Table 1: List of reagents and their respective quantities for the synthesis.

2.2 Equipment

-

100 mL and 250 mL Beakers

-

10 mL and 50 mL Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Glass stirring rod

-

Thermometer (-10 to 110 °C)

-

Büchner funnel and flask

-

Vacuum filtration setup

-

Melting point apparatus

-

UV-Vis Spectrophotometer

2.3 Synthesis Procedure

Part A: Diazotization of 4-Ethoxyaniline

-

In a 100 mL beaker, combine 1.37 g (10.0 mmol) of 4-ethoxyaniline with 25 mL of deionized water.

-

Slowly add 3.5 mL of concentrated hydrochloric acid while stirring. The amine salt may precipitate.

-

Cool the mixture to 0–5 °C in an ice bath using a magnetic stirrer. It is crucial to maintain this temperature range as diazonium salts are unstable at higher temperatures.[5][6]

-

In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline hydrochloride suspension over 10 minutes. Keep the beaker in the ice bath and ensure the temperature does not exceed 5 °C.[2]

-

Stir the resulting solution for an additional 10 minutes in the ice bath. This clear, cold solution contains the 4-ethoxybenzenediazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 38 mL of water).

-

Cool this alkaline solution of 2-naphthol to approximately 5 °C in an ice bath with gentle stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, vigorous stirring.[7]

-

A vibrant orange-red precipitate of the azo dye will form immediately.[8]

-

Continue stirring the reaction mixture in the ice bath for 20–30 minutes to ensure the completion of the coupling reaction.[1]

Part C: Isolation and Purification

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.

-

Press the solid dry on the funnel and then allow it to air-dry completely.

-

For further purification, the crude product can be recrystallized from ethanol.[1] Dissolve the dye in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

Weigh the final product, calculate the percentage yield, and determine its melting point.

2.4 Safety Precautions

-

Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood, as they are corrosive.

-

4-Ethoxyaniline and 2-naphthol are toxic and irritants. Avoid skin contact and inhalation.

-

Sodium nitrite is an oxidizer and is toxic if ingested.

-

Azo compounds should be handled with care as some are potential carcinogens.[9]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data and Expected Results

The synthesized product is 1-(4-ethoxyphenylazo)-2-naphthol. Expected characterization data are summarized in Table 2.

| Property | Expected Value |

| Chemical Formula | C₁₈H₁₆N₂O₂ |

| Molar Mass | 292.34 g/mol |

| Appearance | Orange-red crystalline solid |

| Melting Point | ~130-134 °C |

| λ_max_ (in Ethanol) | ~480-490 nm[1] |

| Theoretical Yield | 2.92 g (based on 10.0 mmol) |

| FTIR Peaks (cm⁻¹) | ~3400 (O-H stretch), ~1590 (N=N stretch), ~1240 (C-O-C stretch) |

Table 2: Physicochemical properties of the target compound, 1-(4-ethoxyphenylazo)-2-naphthol.

Experimental Workflow Diagram

The overall experimental process is illustrated in the following workflow diagram.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. biotechjournal.in [biotechjournal.in]

- 9. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Ethoxyaniline Hydrochloride in Pharmaceutical Synthesis

Introduction

4-Ethoxyaniline, also known as p-phenetidine, is a versatile aromatic amine widely utilized as a key starting material and intermediate in the synthesis of various organic compounds.[1][2] Its hydrochloride salt is often used to improve stability and solubility in aqueous media. The presence of a reactive primary amino group and an ethoxy substituent on the benzene ring allows for a range of chemical transformations, including acylation, diazotization, and cyclization reactions.[1] These reactions lead to the formation of diverse molecular scaffolds found in numerous biologically active molecules, making 4-ethoxyaniline hydrochloride a valuable building block for drug development professionals in the synthesis of pharmaceutical intermediates.[1][2][3] This document outlines detailed protocols for the synthesis of three distinct classes of pharmaceutical intermediates starting from this compound: acetanilides, azo compounds, and pyrazoles.

Application 1: Synthesis of Acetanilide-Type Analgesics (Phenacetin)

Phenacetin (4-ethoxyacetanilide) is a classic analgesic (pain reliever) and antipyretic (fever reducer) that was historically synthesized from 4-ethoxyaniline.[4][5] Although its use in medicine has been largely discontinued due to concerns about carcinogenicity and renal toxicity, its synthesis remains a model example of N-acetylation, a fundamental reaction in pharmaceutical chemistry.[5][6] The protocol involves the acylation of the amino group of 4-ethoxyaniline using acetic anhydride.[4][5]

Experimental Protocol: Acetylation of 4-Ethoxyaniline

This protocol details the synthesis of phenacetin from p-phenetidine (4-ethoxyaniline), which is first dissolved in dilute acid to form the hydrochloride salt in situ.[7][8]

1. Preparation of this compound Solution:

-

In a 125-mL Erlenmeyer flask, combine 1.38 g (1.3 mL, ~10 mmol) of 4-ethoxyaniline (p-phenetidine) with 25 mL of deionized water.[7]

-

Under a fume hood, cautiously add 1.0 mL of concentrated hydrochloric acid to completely dissolve the amine.[7][8]

-

Add 0.4 g of activated carbon to the solution and stir for 2-5 minutes to decolorize it.[7][8]

-

Remove the activated carbon via gravity filtration, collecting the clear filtrate in a clean 125-mL Erlenmeyer flask.[7]

2. Acetylation Reaction:

-

Gently warm the decolorized this compound solution to approximately 50 °C on a hot plate.[7]

-

In a separate flask, prepare a solution by dissolving 2.0 g of sodium acetate in 6 mL of water and warm it to 50 °C.[7]

-

To the warm amine solution, add 1.2 mL of acetic anhydride and swirl to mix.[7]

-

Immediately add the warm sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[8]

3. Crystallization and Isolation:

-

Allow the reaction mixture to stand for 10-15 minutes.[7]

-

Cool the flask in an ice-water bath to induce crystallization of the crude phenacetin. Swirl the mixture vigorously during cooling to promote the formation of fine crystals.[7][8]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[7][8]

-

Wash the crystals with a small portion of cold water to remove soluble impurities.[8]

4. Purification (Recrystallization):

-

Transfer the crude phenacetin to a 100-mL beaker.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[7]

-

Add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified phenacetin crystals by vacuum filtration.

Data Summary: Phenacetin Synthesis

| Reagent/Parameter | Value/Condition | Purpose |

| 4-Ethoxyaniline | 1.38 g (1.3 mL) | Starting Material |

| Concentrated HCl | 1.0 mL | Forms the soluble hydrochloride salt |

| Acetic Anhydride | 1.2 mL | Acetylating Agent |

| Sodium Acetate | 2.0 g | Buffer to neutralize HCl and facilitate reaction |

| Reaction Temperature | 50 °C | Optimal temperature for acetylation |

| Reaction Time | 15 minutes | Duration for reaction completion |

| Purification Method | Recrystallization from ethanol/water | To obtain pure product |

Workflow for Phenacetin Synthesis

Caption: Workflow diagram for the synthesis of phenacetin.

Application 2: Synthesis of Azo Dye Intermediates